
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, also known as CPPA, is a chemical compound that has been studied for its potential applications in scientific research. CPPA is a member of the pyrazole family of compounds, which are known to have a variety of biological activities. In
科学研究应用
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of pain and inflammation. N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties and may be useful in the development of new pain medications. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its efficacy in vivo.
作用机制
The exact mechanism of action of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is not well understood. However, it is thought to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have antioxidant properties, which may help to protect cells from damage. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.
实验室实验的优点和局限性
One advantage of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have a wide range of biological activities, which makes it useful for studying a variety of biological processes. However, one limitation of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide. One area of interest is in the development of new pain medications. N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties and may be useful in the development of new drugs for the treatment of pain. Additionally, further studies are needed to determine the efficacy of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide in the treatment of cancer. Finally, more research is needed to better understand the mechanism of action of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, which may lead to the development of new drugs with similar biological activities.
合成方法
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-phenyl-1H-pyrazole with chloroacetyl chloride to form 2-chloro-N-phenylacetamide. This intermediate is then reacted with sodium cyanide to form N-(cyanomethyl)-N-phenylacetamide. Finally, this compound is reacted with 4-phenyl-1H-pyrazole to form N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide.
属性
IUPAC Name |
N-(cyanomethyl)-N-phenyl-2-(4-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-11-12-23(18-9-5-2-6-10-18)19(24)15-22-14-17(13-21-22)16-7-3-1-4-8-16/h1-10,13-14H,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWVCKYIXIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


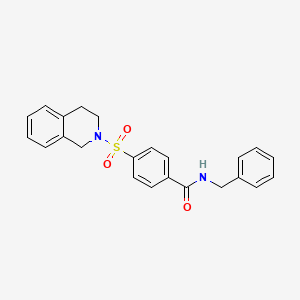
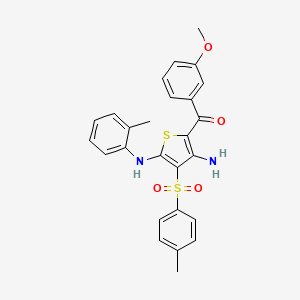
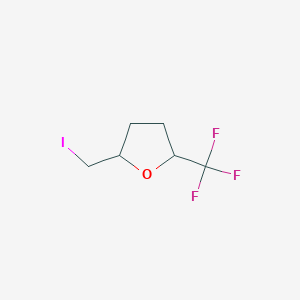

![7-allyl-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2873386.png)
![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)
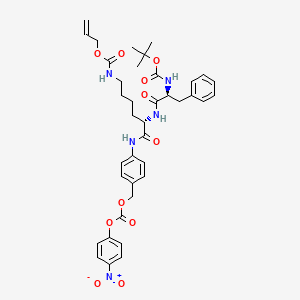
![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2873389.png)
![1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2873391.png)
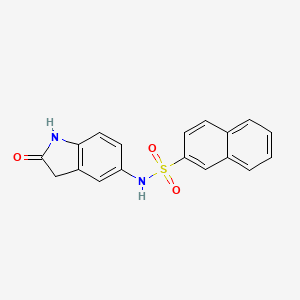

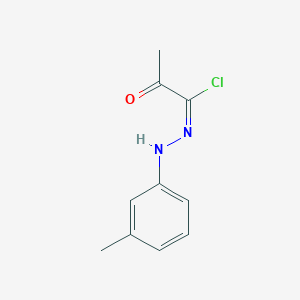
![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol](/img/structure/B2873398.png)